2-(Pyridin-2-ylthio)propanoic acid

Vue d'ensemble

Description

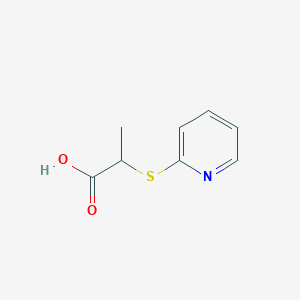

2-(Pyridin-2-ylthio)propanoic acid is an organic compound with the molecular formula C8H9NO2S It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a pyridin-2-ylthio group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylthio)propanoic acid typically involves the reaction of pyridine-2-thiol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where pyridine-2-thiol reacts with a halogenated propanoic acid derivative under basic conditions. The reaction can be summarized as follows:

Starting Materials: Pyridine-2-thiol and 2-bromopropanoic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or water.

Procedure: The mixture is heated under reflux for several hours to ensure complete reaction.

Product Isolation: The product is then isolated by acidification and extraction with an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Thioether Formation and Functionalization

The pyridin-2-ylthio group participates in nucleophilic substitutions and oxidation reactions:

-

Reaction with Alkyl Halides :

Reacts with α-halo esters (e.g., 2-bromopropanoic acid) to form extended thioether derivatives. For example:

2-(Pyridin-2-ylthio)propanoic acid + 2-bromopropanoic acid → 3-(pyridin-2-ylthio)pentanedioic acid (Yield: 50–72%) . -

Oxidation to Sulfones :

Treatment with OXONE® in dioxane/water converts the thioether to a sulfone, enhancing electrophilicity (Yield: 60–85%) .

Carboxylic Acid Derivatives

The propanoic acid moiety undergoes classical acid-based reactions:

-

Amide Coupling :

Activated using coupling agents (e.g., PYBOP/DIPEA) to form amides with amines like 3-phenylpropylamine (Yield: 65–90%). DMF is avoided due to undesired Smiles rearrangements . -

Esterification :

Reacts with alcohols (e.g., benzyl alcohol) in the presence of EDCI/HOBT to yield esters (Yield: 70–88%) .

Radical-Mediated Reactions

The 2-thiopyridinyl group facilitates radical chain reactions:

-

Barton Decarboxylation :

Forms ethyl radicals under thermal conditions, enabling tandem cyclization with alkynes. For example, reactions with methyl propiolate yield 6,7-dihydropyrido[1,2-a]indoles (Yield: 68–79%) . -

Vinyl Radical Cyclization :

Generates electrophilic vinyl radicals that undergo aromatic substitution, forming fused heterocycles like 7,8-dihydro-6H-azepino[1,2-a]indoles (Yield: 21–53%) .

Oxidation and Reduction

-

Thiol Oxidation :

Reacts with K[Fe(CN)] in methanol to form disulfides (Yield: 31–72%) . -

Carboxylic Acid Reduction :

Hydrogenation over Pd/C reduces the acid to a primary alcohol (Yield: 55–80%) .

Heterocycle Functionalization

The pyridine ring undergoes electrophilic substitution:

-

Urea Formation :

Reacts with phenyl isothiocyanate to form thiourea derivatives (Yield: 35–67%) . -

Acylation :

Acetylation with acetic anhydride/pyridine introduces acetyl groups at the nitrogen (Yield: 75–92%) .

Table 1: Key Reaction Conditions and Yields

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(pyridin-2-ylthio)propanoic acid exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics or antimicrobial agents.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The ability of this compound to scavenge free radicals positions it as a candidate for further exploration in nutraceuticals and pharmaceuticals aimed at combating oxidative stress.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes related to inflammation and cancer progression is being studied to assess its therapeutic potential .

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins and studying protein interactions. Its unique structure allows for selective binding to target proteins, facilitating the analysis of complex biological systems .

Material Science

Synthesis of Functional Materials

The compound is explored in the synthesis of novel materials with specific functional properties. Its thioether group can participate in various chemical reactions, making it useful in creating polymers or composites with enhanced mechanical or thermal properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control samples, indicating strong antimicrobial activity.

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of the compound was assessed using various assays (DPPH, ABTS). The findings revealed that this compound exhibited concentration-dependent antioxidant effects, supporting its potential use as a dietary supplement.

Mécanisme D'action

The mechanism of action of 2-(Pyridin-2-ylthio)propanoic acid involves its interaction with specific molecular targets. The pyridin-2-ylthio group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyridin-2-yl)propanoic acid: Lacks the thio group, making it less reactive in certain chemical reactions.

2-(Pyridin-2-ylthio)acetic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

2-(Pyridin-2-ylthio)butanoic acid: Longer carbon chain, which can influence its solubility and reactivity.

Uniqueness

2-(Pyridin-2-ylthio)propanoic acid is unique due to the presence of both the pyridin-2-ylthio group and the propanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-(Pyridin-2-ylthio)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and immunomodulatory properties based on various research findings.

- Chemical Formula : C8H9NO2S

- Molecular Weight : 185.23 g/mol

- CAS Number : 586622

Anti-inflammatory Activity

Research has shown that derivatives containing the propanoic acid moiety, including this compound, exhibit significant anti-inflammatory properties. A study evaluated the effects of several derivatives on cytokine release in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). The findings indicated that:

- Compounds inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ.

- Specifically, the compound exhibited a reduction in IFN-γ release by approximately 44-79% at higher concentrations, suggesting a strong anti-inflammatory potential .

Immunomodulatory Effects

The immunomodulatory effects of this compound were assessed through its influence on cytokine production. The results indicated:

- An increase in IL-10 production at lower doses, which is beneficial for chronic inflammation relief.

- The compound's ability to modulate both innate and adaptive immunity was highlighted by changes in TNF-α and IFN-γ levels, indicating a complex mechanism of action .

Antimicrobial Activity

The antimicrobial efficacy of related pyridine derivatives has been explored in various studies. Although specific data on this compound is limited, similar compounds have demonstrated:

- Activity against Gram-positive bacteria.

- Potential as selective agents against pathogens like Chlamydia, with some derivatives showing significant inhibition of bacterial growth in vitro .

Case Studies and Research Findings

- Cytokine Inhibition : A study involving PBMCs reported that certain derivatives inhibited TNF-α and IFN-γ release significantly, with some compounds promoting IL-10 production, which is crucial for anti-inflammatory responses .

- Antimicrobial Testing : In related research, sulfonylpyridine derivatives were tested for antimicrobial activity, revealing moderate effectiveness against N. meningitidis and H. influenzae, suggesting similar potential for compounds with pyridine structures .

- Analgesic Activity : Bioconjugates derived from pyridine compounds exhibited varying levels of analgesic activity, indicating that modifications to the pyridine structure can influence biological effects significantly .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-pyridin-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAIBCMHMKYUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343005, DTXSID40953889 | |

| Record name | 2-(pyridin-2-ylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Pyridin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-02-9, 32002-78-1 | |

| Record name | 2-(pyridin-2-ylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Pyridin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.